molecular formula C7HF4N B1580738 2,3,5,6-Tetrafluorobenzonitrile CAS No. 5216-17-1

2,3,5,6-Tetrafluorobenzonitrile

Cat. No. B1580738
CAS RN: 5216-17-1
M. Wt: 175.08 g/mol
InChI Key: IOQMWOBRUDNEOA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzonitrile is a chemical compound with the molecular formula C7HF4N and a molecular weight of 175.08 . It is a white to light yellow or light orange powder or lump .


Synthesis Analysis

A simple and efficient route for the construction of 2,3,5,6-tetrafluorobenzonitrile-substituted dithiocarbamic acid esters via selective C–F bond cleavage of pentafluorobenzonitrile is proposed .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluorobenzonitrile is characterized by a benzene ring with four fluorine atoms and one nitrile group attached .


Chemical Reactions Analysis

2,3,5,6-Tetrafluorobenzonitrile can be used as a building block in various chemical reactions . For instance, it can react with dipyrromethane .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorobenzonitrile has a melting point of 33-36 °C and a boiling point of 88-90 °C at 45 mm Hg . Its density is estimated to be 1.5029 .

Scientific Research Applications

Synthesis and Chemical Transformations

2,3,5,6-Tetrafluorobenzonitrile is used in various chemical syntheses, demonstrating its versatility as a chemical intermediate. Yin et al. (2015) have developed a one-pot two-step facile synthesis of 2,3,5,6-tetrafluorobenzonitrile-containing dithiocarbamic acid esters, highlighting its potential as a building block for further chemical transformations. The methodology involves a selective C–F bond cleavage of pentafluorobenzonitrile, followed by nucleophilic addition and substitution reactions, yielding the product in moderate to excellent yields (Yin et al., 2015).

Material Science and Polymer Chemistry

In the realm of material science, Kimura et al. (2001) have synthesized novel fluorinated poly(ether nitrile)s (PEN) derived from PFBN, demonstrating the compound's utility in producing materials with excellent solubility, thermal stability, and the ability to form tough transparent films. The polymers synthesized show high thermal stability, with the 5% weight loss temperature ranging from 509-562°C and glass transition temperatures (Tg) between 142-235°C, depending on their structure (Kimura et al., 2001).

Photochemistry and Charge Transfer Studies

Galievsky et al. (2005) investigated the ultrafast intramolecular charge transfer and internal conversion with tetrafluoro-aminobenzonitriles, including 2,3,5,6-tetrafluoro-4-aminobenzonitriles. The study revealed that these compounds undergo ultrafast intramolecular charge transfer in both polar and nonpolar solvents, with the reaction time in the sub-picosecond range. The findings offer insights into the electron donor/acceptor properties of these compounds and their potential applications in photochemical processes (Galievsky et al., 2005).

Environmental Applications

Shih et al. (2013) have explored the use of similar fluorinated compounds, such as 2,2,3,3-tetrafluoro-1-propanol (TFP), for environmental applications. They designed a three-phase fluidized bed reactor system for the efficient mineralization and defluorination of TFP wastewater, demonstrating the potential of fluorinated compounds in advanced oxidation processes for environmental remediation (Shih et al., 2013).

Safety And Hazards

2,3,5,6-Tetrafluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

2,3,5,6-Tetrafluorobenzonitrile has been used in the synthesis of donor-acceptor thermally activated delayed fluorescence (TADF) molecules . This suggests potential applications in the field of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQMWOBRUDNEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304989
Record name 2,3,5,6-Tetrafluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorobenzonitrile

CAS RN

5216-17-1
Record name 5216-17-1
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Record name 2,3,5,6-Tetrafluorobenzonitrile
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Record name 2,3,5,6-Tetrafluorobenzonitrile
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Synthesis routes and methods

Procedure details

200 g of ethylbenzene, 0.30 g of 5% palladium/activated carbon, and 6.0 g of 2,3,5,6-tetrafluoroterephthalonitrile were added to a 1000 cc stainless steel autoclave in a nitrogen atmosphere. The gas phase was sufficiently replaced with a mixed gas of 41 vol % hydrogen and 59 vol % nitrogen, then the mixed gas was used to keep the pressure at 0.23 MPa and the temperature was maintained at 190° C. After 2, 4, and 6 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversions of 2,3,5,6-tetrafluoroterephthalonitrile were found to be 23, 62, and 99% and the yields of 2,3,5,6-tetrafluorobenzonitrile (based on 2,3,5,6-tetrafluoroterephthalonitrile) were 22, 56, and 87%, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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